molecular formula C8H8F3NO B13517715 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol

Cat. No.: B13517715
M. Wt: 191.15 g/mol
InChI Key: SXBXEOFSVLLXRH-UHFFFAOYSA-N
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Description

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, with an ethan-1-ol substituent

Chemical Reactions Analysis

Types of Reactions

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    2-[3-(Trifluoromethyl)pyridin-2-yl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-[3-(Trifluoromethyl)pyridin-2-yl]ethan-1-ol: Similar structure but with a different substituent on the pyridine ring.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a hydroxyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydroxyl group allows for further chemical modifications .

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

2-[3-(trifluoromethyl)pyridin-2-yl]ethanol

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-4-12-7(6)3-5-13/h1-2,4,13H,3,5H2

InChI Key

SXBXEOFSVLLXRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCO)C(F)(F)F

Origin of Product

United States

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